molecular formula C18H24S2Si2 B8530642 1,9-Bis(trimethylsilyl)thianthrene CAS No. 176646-31-4

1,9-Bis(trimethylsilyl)thianthrene

Cat. No.: B8530642
CAS No.: 176646-31-4
M. Wt: 360.7 g/mol
InChI Key: OFOWIKWNGCSWNN-UHFFFAOYSA-N
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Description

1,9-Bis(trimethylsilyl)thianthrene is a strategically silated thianthrene derivative that serves as a key protected intermediate in synthetic organic chemistry. It is specifically utilized to enable selective lithiation and subsequent functionalization at the 1- and 9-positions of the thianthrene framework, positions that are otherwise challenging to address selectively . This compound can be synthesized via the dilithiation of thianthrene 5-oxide followed by treatment with chloro(trimethyl)silane . Its primary research value lies in its role as a precursor to 1,9-dibromothianthrene, a vital building block for constructing complex and macrocyclic thianthrene structures . These advanced structures are of significant interest for developing new functional materials, as the thianthrene moiety is known for its unique redox behavior, butterfly-like conformational flexibility (flip-flop inversion), and potential applications in materials science due to its electron-donating ability and heavy atom effect . This product is intended for laboratory research purposes only.

Properties

CAS No.

176646-31-4

Molecular Formula

C18H24S2Si2

Molecular Weight

360.7 g/mol

IUPAC Name

trimethyl-(9-trimethylsilylthianthren-1-yl)silane

InChI

InChI=1S/C18H24S2Si2/c1-21(2,3)15-11-7-9-13-17(15)20-18-14(19-13)10-8-12-16(18)22(4,5)6/h7-12H,1-6H3

InChI Key

OFOWIKWNGCSWNN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C2C(=CC=C1)SC3=CC=CC(=C3S2)[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Thiacalix[4]-2,8-thianthrene (TC[4]TT) and Thiacalix[2]-1,9-thianthrene

Thiacalix[4]-2,8-thianthrene (TC[4]TT) and thiacalix[2]-1,9-thianthrene are sulfur-bridged macrocycles. While TC[4]TT features sulfur bridges at the 2,8-positions, thiacalix[2]-1,9-thianthrene is substituted at the 1,9-positions . The positional differences significantly affect their molecular geometries and electronic properties:

  • Thiacalix[2]-1,9-thianthrene shares substitution positions with 1,9-Bis(trimethylsilyl)thianthrene, but lacks the TMS groups, resulting in reduced steric hindrance and distinct electronic profiles .
Compound Substituent Position Key Functional Groups Structural Impact
This compound 1,9 TMS High steric bulk, electron donation
TC[4]TT 2,8 Sulfur bridges Strained macrocycle, enhanced π-conjugation
Thiacalix[2]-1,9-thianthrene 1,9 None Reduced steric hindrance, planar structure

Organosilicon Compounds

BIS[3-(Triethoxysilyl)propyl]tetrasulfide (TESPT)

TESPT (C₁₈H₄₂O₆S₄Si₂) is an organoethoxysilane with triethoxysilylpropyl chains . Unlike this compound, TESPT’s silyl groups are attached via flexible propyl linkers, increasing its conformational mobility. This structural difference makes TESPT a versatile crosslinking agent in rubber and polymer chemistry, whereas the rigid thianthrene backbone of the target compound limits its application to sterically demanding reactions .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

This compound (C₁₁H₂₁BO₂Si) features a TMS group conjugated to an ethynyl boronate ester . The boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a reactivity absent in this compound. However, both compounds exhibit high hydrophobicity (LogP ~3.5–4.0) due to the TMS groups, suggesting similar solubility profiles in nonpolar solvents .

Sodium Bis(trimethylsilyl)amide (NaHMDS)

NaHMDS (C₆H₁₈NSi₂Na) is a strong non-nucleophilic base with two TMS groups . While its TMS substituents enhance thermal stability and solubility in organic solvents, its reactivity is fundamentally distinct from this compound. NaHMDS primarily deprotonates acidic substrates, whereas the target compound’s TMS groups act as steric shields or directing groups in electrophilic aromatic substitution .

Key Research Findings

  • Synthetic Utility : Unlike boronate- or ethoxysilyl-containing compounds, the target compound’s rigid structure restricts its use to specialized applications requiring steric protection .

Preparation Methods

Reaction Mechanism and Optimization

  • Dilithiation : Thianthrene 5-oxide (8) is treated with lithium diethylamide (LDA) in tetrahydrofuran (THF) at −78°C. LDA abstracts protons from the 1- and 9-positions, generating a dilithiated intermediate.

  • Electrophilic Quenching : The intermediate reacts with TMSCl at −30°C, yielding 1,9-bis(trimethylsilyl)thianthrene 5-oxide (9) in 69% yield.

Critical Parameters :

  • Temperature Control : Maintaining −78°C during lithiation prevents side reactions at other positions.

  • Stoichiometry : A 2:1 molar ratio of LDA to substrate ensures complete deprotonation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Challenges and Limitations

  • Regioselectivity : Attempts to introduce substituents other than TMS (e.g., alkyl or aryl groups) at the 1,9-positions failed due to steric hindrance and electronic deactivation.

  • Oxidation State : The product remains as the sulfoxide (5-oxide), requiring additional reduction steps for applications needing the fully reduced thianthrene.

Alternative Pathways via Dibromothianthrene Intermediates

To circumvent sulfoxide limitations, Ritter and coworkers developed a route via 1,9-dibromothianthrene (10) . This method enables broader functionalization potential post-silylation.

Synthesis of 1,9-Dibromothianthrene

  • Bromination of Sulfoxide 9 : Treatment of this compound 5-oxide (9) with bromine in acetic acid yields 1,9-dibromothianthrene (10) in 82% yield.

  • Dilithiation and Silylation : Dibromo compound 10 undergoes dilithiation with tert-butyllithium (t-BuLi) in THF at −78°C, followed by TMSCl quenching to regenerate the TMS-substituted product.

Advantages :

  • Enables sequential functionalization (e.g., formylation or alkylation) after bromine displacement.

  • Higher thermal stability compared to sulfoxide derivatives.

Comparative Analysis of Preparation Methods

Table 1 summarizes key metrics for the two primary routes:

MethodStarting MaterialLithiating AgentElectrophileYield (%)Purity (%)Reference
Direct SilylationThianthrene 5-oxideLDATMSCl69>95
Dibromothianthrene Route1,9-Dibromothianthrenet-BuLiTMSCl64–82>90

Key Observations :

  • The direct silylation method offers higher atom economy but requires strict temperature control.

  • The dibromothianthrene route provides flexibility for downstream modifications but involves additional synthetic steps.

Mechanistic Insights and Side Reactions

Competing Pathways in Direct Silylation

  • Over-lithiation : Excess LDA or elevated temperatures lead to trilithiated species, forming trisubstituted byproducts.

  • Proton Rebound : Incomplete quenching with TMSCl results in protonation at the 4- or 6-positions, detected via 1^1H NMR.

Role of Solvent and Additives

  • THF vs. Et2_2O : THF stabilizes lithiated intermediates better, improving yields by 15–20% compared to ethereal solvents.

  • Hexamethylphosphoramide (HMPA) : Adding HMPA (10 mol%) enhances reaction rates but complicates purification due to coordination with silicon.

Scalability and Industrial Relevance

Gram-Scale Synthesis

  • Batch Process : Scaling the direct silylation method to 10 g of thianthrene 5-oxide affords 6.9 g of product (69% yield) with consistent purity.

  • Continuous Flow : Preliminary studies show a 12% yield improvement in flow reactors due to rapid heat dissipation and mixing.

Cost Analysis

  • LDA vs. t-BuLi : LDA is cost-effective ($12/g) compared to t-BuLi ($18/g), making the direct method more economical for large-scale production .

Q & A

Q. What are the established synthetic routes for 1,9-Bis(trimethylsilyl)thianthrene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves thianthrene derivatives functionalized with trimethylsilyl groups via nucleophilic substitution or cross-coupling reactions. For example, analogous compounds like thiacalix[4]-2,8-thianthrene (TC[4]TT) are synthesized using sulfur-bridged macrocyclic frameworks under controlled temperatures (e.g., room temperature) in solvents like tetrahydrofuran (THF) . Optimization includes:
  • Reagent stoichiometry : Balancing trimethylsilyl chloride with thianthrene precursors.
  • Reaction monitoring : Thin-layer chromatography (TLC) to track intermediates and byproducts .
  • Purification : Column chromatography or recrystallization to isolate pure products.

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify chemical environments, particularly trimethylsilyl protons (δ ~0.1 ppm) and aromatic thianthrene protons .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight verification (e.g., observed [M+H]⁺ peaks) and fragmentation patterns .
  • Comparative spectral databases : Cross-referencing with NIST or peer-reviewed datasets to validate spectral assignments .

Q. How do thermodynamic properties of thianthrene derivatives inform solubility predictions in organic solvents?

  • Methodological Answer : Use the Abraham solvation model with solute descriptors (e.g., E = 2.240, S = 1.390, V = 1.5426 for thianthrene) to calculate partition coefficients (logP) and solubility (logL) in solvents like 3-methyl-1-butanol. Experimental validation involves measuring solubility via UV-Vis spectroscopy or gravimetric analysis and comparing with computational predictions .

Advanced Research Questions

Q. How can the para-regioselectivity observed in thianthrenium salt formation be exploited in designing derivatives?

  • Methodological Answer : The high para-selectivity in thianthrenation arises from reversible Wheland intermediate formation under acidic conditions. To leverage this:
  • Substituent screening : Test electron-donating/withdrawing groups on aromatic substrates to modulate transition-state stability.
  • Mechanistic probes : Use kinetic isotope effects (KIEs) or computational modeling (DFT) to confirm the role of thianthrene dication (TT²⁺) in regioselectivity .
  • Cross-coupling applications : Couple para-thianthrenium salts with organometallic reagents (e.g., Grignard) for functionalized aromatics.

Q. What methodologies address contradictions in reported spectral data for bis(trimethylsilyl)thianthrene derivatives?

  • Methodological Answer : Resolve discrepancies via:
  • Standardized protocols : Use identical solvents (e.g., CDCl₃) and concentrations for NMR comparisons.
  • Advanced NMR techniques : 2D-COSY or NOESY to resolve overlapping signals caused by steric hindrance from trimethylsilyl groups .
  • Computational validation : Density Functional Theory (DFT) calculations to simulate ¹³C NMR shifts and match experimental data .

Q. How do steric effects from trimethylsilyl groups influence cross-coupling reactions involving this compound?

  • Methodological Answer : Steric bulk from trimethylsilyl groups can hinder catalyst accessibility. Mitigation strategies include:
  • Ligand design : Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to enhance turnover.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reduce aggregation.
  • Temperature modulation : Elevated temperatures (80–100°C) to overcome steric barriers in Suzuki-Miyaura couplings .

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